molecular formula C11H22N2O2 B11890515 tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate

tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B11890515
M. Wt: 214.30 g/mol
InChI Key: LMCOQMMIAHCCFN-HTQZYQBOSA-N
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Description

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclobutyl ring. This compound is often used as a pharmaceutical intermediate and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of carbamic acid derivatives with appropriate amines. One common method involves the use of tert-butyl chloroformate and (1R,3R)-3-amino-2,2-dimethylcyclobutanol under basic conditions to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate
  • Tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate

Uniqueness

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

LMCOQMMIAHCCFN-HTQZYQBOSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)N)C

Origin of Product

United States

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